Azulene-1-carbaldehyde
Description
Contextualization within Non-Benzenoid Aromatic Systems Research
Azulene-1-carbaldehyde belongs to the class of non-benzenoid aromatic compounds. Unlike their benzenoid counterparts, such as naphthalene (B1677914), which are composed solely of six-membered benzene (B151609) rings, non-benzenoid aromatics contain rings of other sizes that still exhibit aromatic character. Azulene (B44059), an isomer of naphthalene, is a quintessential example, comprising a fused five-membered and seven-membered ring system. rsc.orgscispace.com
The electronic structure of azulene is distinct from naphthalene. A key feature of azulene is its significant dipole moment (1.08 D), which is unusual for a hydrocarbon. rsc.org This polarity arises from an electron drift from the seven-membered (tropylium-like) ring to the five-membered (cyclopentadienyl-like) ring, creating a system with a 6π-electron cyclopentadienyl (B1206354) anion fused to a 6π-electron tropylium (B1234903) cation. mdpi.com This charge separation is responsible for azulene's intense blue color and its unique reactivity. rsc.orgchalmers.se The study of azulene and its derivatives, like this compound, is crucial for expanding the understanding of aromaticity beyond the classical benzene model and exploring the properties of polarized π-electron systems. lew.ro
Significance of Azulene Scaffold in Contemporary Chemical Research
The unique electronic and photophysical properties of the azulene scaffold have made it a subject of extensive research for various applications. Azulene derivatives are investigated for their potential use in materials science, including molecular switches, organic transistors, light-emitting diodes (LEDs), and optical data storage devices. nih.gov Their ability to absorb light in the visible region makes them attractive as chromophores and dyes. scispace.com
In medicinal chemistry, the azulene scaffold is considered a valuable, though underutilized, component for drug discovery. nih.govjyu.fi Derivatives have been explored for anti-inflammatory, anti-ulcer, and anticancer activities. chalmers.semdpi.comacs.org The ability to functionalize the azulene core is therefore of great interest, allowing for the synthesis of complex molecules with tailored properties. chalmers.se The scaffold's unique structure serves as a building block for creating novel materials and potential therapeutic agents. researchgate.netresearchgate.net
Role of Carbaldehyde Functionality in Azulene Reactivity
The presence of a carbaldehyde (-CHO) group at the 1-position of the azulene ring is pivotal to the molecule's reactivity. The 1- and 3-positions of azulene are the most nucleophilic and thus the most reactive towards electrophiles. chalmers.seacs.org The carbaldehyde group is an electron-withdrawing group, and its conjugation with the azulene nucleus modifies the electronic properties of the aromatic system. This substitution can cause a hypsochromic (blue) shift in the molecule's absorption spectrum compared to unsubstituted azulene. scispace.com
The carbaldehyde functionality serves as a versatile chemical handle for a wide range of organic transformations. It readily participates in condensation reactions, such as the Knoevenagel, Erlenmeyer–Plöchl, and Wittig reactions, allowing for the formation of new carbon-carbon double bonds. lew.roresearchgate.netresearchgate.net These reactions are fundamental for synthesizing more complex structures, such as 1-vinylazulenes, chalcones, and various heterocyclic systems. lew.ronih.govsemanticscholar.org For instance, this compound can be condensed with compounds containing active methylene (B1212753) groups, aromatic amines to form Schiff bases, or phosphonium (B103445) salts in Wittig reactions. lew.rosemanticscholar.orgrsc.org This reactivity makes this compound a key intermediate in the synthesis of a diverse array of functionalized azulene derivatives for materials and medicinal chemistry research. nih.govlookchem.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound nih.gov |
| Synonyms | 1-Formylazulene, Azulene-1-carboxaldehyde nih.gov |
| CAS Number | 7206-61-3 nih.gov |
| Molecular Formula | C₁₁H₈O nih.gov |
| Molecular Weight | 156.18 g/mol nih.gov |
| Appearance | Blue solid/liquid lookchem.comcymitquimica.com |
Table 2: Key Research Findings on the Reactivity of this compound
| Reaction Type | Reagents/Conditions | Products | Research Significance |
| Knoevenagel Condensation | Compounds with active methylene groups (e.g., malonic acid derivatives, barbituric acid), catalyzed by bases like piperidine (B6355638) or pyridine. lew.ro | 1-Vinylazulene derivatives. lew.ro | A primary method for synthesizing new 1-vinylazulenes, which are precursors for sensors and other functional materials. lew.ro |
| Wittig Reaction | Arylmethylphosphonium salts with a base (e.g., n-BuLi, EtONa). researchgate.netsemanticscholar.org | (Z)/(E)-1-Styrylazulenes. semanticscholar.org | Provides a reliable route to styrylazulenes, which are investigated for their optical and electronic properties. The reaction is generally high-yielding. researchgate.netsemanticscholar.org |
| Erlenmeyer–Plöchl Synthesis | Hippuric acid, acetic anhydride (B1165640), and a catalyst (e.g., AcONa). researchgate.net | 4-(Azulen-1-ylmethylene)-2-phenyloxazol-5(4H)-ones. researchgate.net | Creates azulene-based oxazolones, which are studied as potential ligands for detecting heavy metal ions. researchgate.netresearchgate.net |
| Claisen-Schmidt Condensation | Aromatic methyl ketones (e.g., acetophenone) with a base (e.g., KOH). nih.gov | Azulene-containing chalcones. nih.gov | Used to synthesize novel chalcones incorporating the azulene scaffold, which are evaluated for biological activity. nih.gov |
| Condensation with Amines | Aromatic amines, often without a solvent. rsc.org | N-(Azulen-1-ylmethylene)arylamines (Schiff bases). rsc.org | A straightforward and high-yield synthesis of azulene-based Schiff bases, which are reactive intermediates for further chemical transformations. rsc.org |
| Reaction with Azulene | Azulene in the presence of POCl₃. mdpi.com | Di(azulen-1-yl)methylium salts. mdpi.com | Demonstrates the electrophilic character of the protonated aldehyde and the nucleophilicity of azulene, leading to cationic dyes. rsc.orgmdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azulene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O/c12-8-10-7-6-9-4-2-1-3-5-11(9)10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRXLQPVJOJLML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876660 | |
| Record name | 1-AZULENE CARBOXYALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7206-61-3 | |
| Record name | 1-AZULENE CARBOXYALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Azulene 1 Carbaldehyde and Its Derivatives
Direct Functionalization Approaches for Azulene-1-carbaldehyde
The introduction of a formyl group at the 1-position of the azulene (B44059) nucleus can be achieved through several direct functionalization methods. These approaches leverage the inherent nucleophilicity of the azulene ring system.
Vilsmeier Reaction and its Derivatives
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The Vilsmeier reagent acts as a mild electrophile, which is advantageous for the formylation of the reactive azulene core.
The reaction proceeds via an electrophilic aromatic substitution mechanism where the electron-rich azulene attacks the electrophilic carbon of the iminium salt. chemistrysteps.com Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde. wikipedia.org The Vilsmeier-Haack reaction is particularly effective for azulene, leading to the selective formation of this compound. For instance, the reaction of 7-(4-methylphenyl)cyclopenta[a]quinolizine, a pseudoazulene, with the Vilsmeier reagent results in the formation of a single formylated product. nih.gov
A notable application of this reaction is in the synthesis of chamavioline (7-ethyl-4-methyl-azulene-1-carbaldehyde), which was synthesized in a three-step process. researchgate.net
Electrophilic Aromatic Substitution at the Azulene Core
The azulene ring system is highly susceptible to electrophilic aromatic substitution (SEAr), with the 1- and 3-positions being the most reactive sites. nih.gov Theoretical studies confirm that position 1 is the most kinetically favored site for electrophilic attack. nih.govresearchgate.net This inherent reactivity allows for the direct introduction of various functional groups, including the formyl group or its precursors.
While the Vilsmeier-Haack reaction is a prime example of electrophilic formylation, other electrophilic reagents can be used to introduce functionalities that can be later converted to an aldehyde. The high reactivity of the azulene nucleus towards electrophiles makes it a versatile substrate for a range of substitution reactions. nih.govacs.org
Iron-Mediated Azulene Functionalization
A milder approach to the functionalization of azulenes involves the use of cationic η⁵-iron carbonyl diene complexes. nih.govnih.gov This method allows for the reaction of azulenes with these electrophilic iron complexes under gentle conditions, typically at room temperature with a weak base like sodium bicarbonate. nih.gov The reaction proceeds with high selectivity, affording coupling products in good to excellent yields (43–98%). nih.govnih.govresearchgate.net
This iron-mediated approach provides access to a variety of 1-substituted azulenes. nih.gov For example, the reaction of an azulene derivative with an appropriate iron complex can lead to the formation of tricarbonyl[3-(cyclohexa-2,4-dien-1-yl)this compound]iron. nih.govacs.org The iron moiety can then be removed through photolytic decomplexation under oxidative conditions, yielding the functionalized azulene. nih.gov This methodology has been successfully applied to a range of azulenes, including derivatives of the naturally occurring guaiazulene. nih.govbath.ac.uk
Synthesis of this compound Derivatives via Condensation Reactions
This compound is a valuable precursor for the synthesis of a diverse range of derivatives through condensation reactions. The aldehyde functionality readily reacts with various nucleophiles, particularly active methylene (B1212753) compounds, to form new carbon-carbon bonds and extend the π-conjugated system.
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product. thermofisher.compearson.compurechemistry.org This reaction is a cornerstone for the synthesis of 1-vinylazulene derivatives from this compound. researchgate.netlew.ro
The reaction is typically catalyzed by a weak base, and the reactivity of the active methylene compound depends on the electron-withdrawing groups attached to it. thermofisher.com A variety of active methylene compounds can be employed, including malonic esters, malonodinitrile, and acetylacetone. thermofisher.com The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction. researchgate.net For instance, the condensation of this compound with various active methylene compounds can be performed in the presence of a catalyst, with the specific catalyst depending on the acidity of the methylene compound. lew.ro
The Knoevenagel condensation has been utilized to synthesize a range of azulene-embedded polycyclic aromatic hydrocarbons. mpg.de For example, the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates can lead to benzylidene malonates, which can then undergo cyclization to form indene (B144670) and benzofulvene derivatives. nih.gov Furthermore, this condensation is a key step in the synthesis of various azulene-containing chalcones, which have been investigated for their biological properties. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | Active Methylene Compounds | 1-Vinylazulenes | researchgate.netlew.ro |
| 2-(1-Phenylvinyl)benzaldehyde | Malonates | Indene and Benzofulvene Derivatives | nih.gov |
| Azulene-1-carboxaldehyde | Acetophenones | Type I Chalcones | nih.gov |
| 1-Acetylazulene | 3-Methylthis compound | (E)-1-(Azulen-1-yl)-3-(3-methylazulen-1-yl)prop-2-en-1-one | nih.gov |
The Erlenmeyer-Plöchl synthesis is a classic method for the preparation of amino acids, which involves the condensation of an aldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride (B1165640) and a base like sodium acetate (B1210297). wikipedia.orgchemeurope.com This reaction proceeds through the formation of an intermediate oxazolone, also known as an azlactone. wikipedia.org
The initial step involves the cyclization of hippuric acid in the presence of acetic anhydride to form 2-phenyloxazolone. wikipedia.orgchemeurope.com This intermediate possesses two acidic protons and can react with an aldehyde, such as this compound, to form an azlactone. wikipedia.org Subsequent reduction and hydrolysis of this azlactone would provide access to azulene-containing amino acids. wikipedia.org While the general principle of the Erlenmeyer-Plöchl synthesis is well-established, its specific application to this compound for the synthesis of azulene-based amino acids follows this established chemical pathway.
Condensation with Meldrum's Acid and Related β-Keto Compounds
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. thermofisher.compearson.com This reaction is particularly effective with aldehydes due to their higher reactivity compared to ketones. thermofisher.com Active methylene compounds, such as Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), are characterized by a CH₂ group flanked by two electron-withdrawing groups, which imparts significant acidity to the methylene protons, facilitating deprotonation and subsequent nucleophilic attack on the carbonyl carbon of the aldehyde. thermofisher.compurechemistry.org
While specific literature detailing the Knoevenagel condensation of this compound with Meldrum's acid is not extensively covered in the provided search results, the general reactivity of aldehydes in this reaction suggests a straightforward application. The reaction would proceed via the formation of an intermediate adduct, followed by dehydration to yield an α,β-unsaturated product, specifically 5-(azulen-1-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. The high acidity of Meldrum's acid makes it a potent reagent for such condensations. durham.ac.uk
The general mechanism for the Knoevenagel condensation involves the base-catalyzed deprotonation of the active methylene compound to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting tetrahedral intermediate subsequently undergoes elimination of a water molecule to afford the final condensed product. purechemistry.org
Condensation with Amines and Related Compounds: Imines and Hydrazones
The condensation of this compound with primary amines and related compounds provides a direct route to azulene-containing imines (Schiff bases) and hydrazones. These reactions typically proceed by the nucleophilic addition of the amine to the aldehyde's carbonyl group, forming an unstable hemiaminal intermediate, which then eliminates a molecule of water to form the C=N double bond. tcichemicals.com
While the direct synthesis of hydrazones from this compound was not explicitly detailed in the provided search results, a related synthesis of new hydrazone compounds starting from methyl azulene-1-carboxylate has been reported. researchgate.net This suggests that this compound would readily undergo condensation with hydrazine (B178648) and its derivatives to form the corresponding this compound hydrazones. These compounds are of interest due to their potential biological activities. researchgate.net
The general procedure for imine formation involves the reaction of an aldehyde with a primary amine, often under conditions that facilitate the removal of water. Similarly, hydrazones are synthesized by reacting an aldehyde with a hydrazine derivative. For example, the reaction of pyrazole-1-carbaldehyde derivatives with substituted anilines in the presence of sodium hydroxide (B78521) in ethanol (B145695) yields the corresponding imines. tcichemicals.com A similar approach can be envisaged for the synthesis of imines and hydrazones derived from this compound.
Aldol (B89426) Condensation Variants for Chalcone (B49325) Synthesis
The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a powerful method for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative. nih.gov this compound serves as a versatile precursor in this reaction for the synthesis of a variety of novel azulene-containing chalcones.
A study on the design, synthesis, and biological evaluation of new azulene-containing chalcones demonstrated the successful synthesis of ten novel compounds via the Claisen-Schmidt condensation. wikipedia.org In this work, this compound was reacted with various substituted acetophenones and acetylnaphthalenes in the presence of a base to afford the corresponding (E)-chalcones. The ¹H-NMR spectra of the synthesized chalcones indicated that they were geometrically pure and possessed a trans configuration, as evidenced by a coupling constant (J) of approximately 15 Hz for the vinylic protons. wikipedia.org
The reaction yields for the synthesis of these azulene-containing chalcones were generally good to excellent. For instance, the condensation of 2-acetylnaphthalene (B72118) with this compound resulted in a near-quantitative yield of the corresponding chalcone. wikipedia.org
Table 1: Synthesis of Azulene-Containing Chalcones via Claisen-Schmidt Condensation wikipedia.org
| Acetophenone Derivative | Azulene Aldehyde | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Acetophenone | This compound | (E)-3-(Azulen-1-yl)-1-phenylprop-2-en-1-one | 67 | 160.9–162.8 |
| 1-Acetylnaphthalene | This compound | (E)-3-(Azulen-1-yl)-1-(naphthalen-1-yl)prop-2-en-1-one | 75 | 89.9–98.9 |
| 2-Acetylnaphthalene | This compound | (E)-3-(Azulen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-one | 99.99 | 183.9–193.7 |
Reactions with Hydroxylamine (B1172632) Derivatives
The reaction of aldehydes with hydroxylamine derivatives is a standard method for the synthesis of oximes. This reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the C=N-OH functionality.
While a specific example of the reaction of this compound with a hydroxylamine derivative was not found in the provided search results, the general reactivity of aldehydes suggests that this compound would react with hydroxylamine hydrochloride in the presence of a base to form azulene-1-carbaldoxime. A related study reported the reaction of 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-diones (derivatives of Meldrum's acid) with hydrochloric hydroxylamine in acetic acid to yield aromatic oximes. nih.gov This indicates the feasibility of oxime formation from carbonyl compounds under acidic conditions as well.
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are indispensable tools in organic synthesis for the formation of carbon-carbon double bonds, providing a route to convert aldehydes and ketones into alkenes. wikipedia.org
The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to react with a carbonyl compound. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. A significant advantage of the HWE reaction is that the byproduct is a water-soluble phosphate (B84403) salt, which is easily removed from the reaction mixture. thermofisher.compearson.com The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. thermofisher.compearson.com
Synthesis of 1-Vinylazulenes from Azulene-1-carbaldehydes
The Wittig reaction is a key method for the synthesis of 1-vinylazulenes from azulene-1-carbaldehydes. The reaction of azulene-1-carbaldehydes with various phosphonium salts in the presence of a base leads to the formation of the corresponding 1-vinylazulene derivatives.
A review on the synthesis of azulenic compounds provides several examples of the Wittig reaction of azulene-1-carbaldehydes with benzylphosphonium salts. researchgate.net These reactions, conducted using bases such as n-butyllithium, sodium ethoxide, or potassium tert-butoxide, typically yield a mixture of (Z)- and (E)-1-styrylazulenes. researchgate.net However, when phosphonium salts with certain heteroaromatic groups were condensed with guaiazulene-3-carbaldehyde, only the (E)-isomers of the corresponding alkenes were obtained. researchgate.net
Table 2: Synthesis of 1-Styrylazulenes via Wittig Reaction researchgate.net
| This compound Reactant | Benzylphosphonium Salt Reactant | Base/Solvent | Product(s) |
|---|---|---|---|
| This compound | Benzyltriphenylphosphonium chloride | n-BuLi/Ether | (Z/E)-1-Styrylazulene |
| This compound | Benzyltriphenylphosphonium chloride | EtONa/EtOH | (Z/E)-1-Styrylazulene |
| This compound | Benzyltriphenylphosphonium chloride | t-BuOK/Toluene | (Z/E)-1-Styrylazulene |
Stereoselective Control in Olefination Reactions
Stereoselectivity is a crucial aspect of olefination reactions. In the Wittig reaction, the stereochemical outcome is influenced by the nature of the ylide. Unstabilized ylides (e.g., where the substituent on the ylidic carbon is an alkyl group) generally lead to the formation of (Z)-alkenes with moderate to high selectivity. wikipedia.org In contrast, stabilized ylides (e.g., where the substituent is an ester or ketone) predominantly yield (E)-alkenes. wikipedia.org The presence of lithium salts can also significantly affect the stereochemical outcome. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction is renowned for its high (E)-stereoselectivity. thermofisher.compearson.com This selectivity is attributed to the thermodynamic control of the reaction, where the transition state leading to the trans-alkene is energetically favored. The mechanism involves the formation of an oxaphosphetane intermediate, and the subsequent elimination favors the formation of the more stable (E)-alkene. pearson.com
However, modifications to the HWE reaction conditions can be employed to favor the formation of (Z)-alkenes. The Still-Gennari modification, for example, utilizes phosphonates with electron-withdrawing groups (such as trifluoroethyl) and strong, non-coordinating bases (like KHMDS) in the presence of crown ethers at low temperatures. These conditions accelerate the elimination of the oxaphosphetane intermediate, leading to the kinetic (Z)-product.
In the context of this compound, the Wittig reaction with benzylphosphonium salts has been shown to produce mixtures of (Z)- and (E)-isomers, indicating that stereocontrol can be challenging with semi-stabilized ylides. researchgate.net However, the use of specific heteroaromatic phosphonium salts resulted in the exclusive formation of (E)-isomers, demonstrating that the structure of the Wittig reagent plays a critical role in determining the stereoselectivity of the olefination of azulene-1-carbaldehydes. researchgate.net
Advanced Azulene Ring Construction Methodologies
Modern synthetic chemistry has seen the development of powerful techniques for the construction of the azulene ring system, moving beyond classical condensation methods. These advanced strategies offer greater control over substitution patterns and access to a wider range of functionalized azulene derivatives.
A significant advancement in the synthesis of seven-membered rings, applicable to the construction of the azulene core, is the Buchner ring expansion reaction. This reaction traditionally involves the (2+1) cycloaddition of a carbene, often generated from a diazo compound like ethyl diazoacetate, to a benzenoid aromatic ring, followed by an electrocyclic ring-opening of the resulting cyclohexadiene to form the seven-membered ring.
Recent studies have successfully extended this methodology to nonbenzenoid aromatic compounds like azulene itself, representing a notable expansion of the Buchner reaction's scope. A key development is the transition metal-catalyzed ring expansion of azulene using a diazo reagent in the presence of a copper catalyst, such as Cu(hfacac)₂, where hfacac is hexafluoroacetylacetonate. This approach provides a direct method for the expansion of the azulene system, offering a pathway to novel bicyclic structures. The reaction proceeds through the formation of a carbene that undergoes a formal insertion into one of the bonds of the azulene core, leading to a ring-expanded product. This method is advantageous as it does not require pre-functionalization of the azulene starting material and demonstrates good tolerance to various functional groups.
Interestingly, the choice of metal catalyst can dramatically alter the reaction's outcome. While copper catalysts promote ring expansion, switching to a silver catalyst, such as AgOTf, can direct the reaction towards C-H functionalization of the azulene ring instead. This catalytic control provides a versatile tool for the selective synthesis of different azulene-derived architectures.
| Catalyst | Reaction Type | Key Feature |
|---|---|---|
| Cu(hfacac)₂ | Ring Expansion (Buchner Reaction) | Forms a new bicyclic system by expanding the azulene core. |
| AgOTf | C-H Functionalization | Introduces the carbene-derived group onto the azulene ring. |
Palladium-catalyzed cross-coupling reactions and direct C-H activation have emerged as powerful and versatile tools for the functionalization of the azulene nucleus, allowing for the introduction of a wide array of substituents at specific positions. These methods are crucial for the synthesis of complex this compound derivatives.
Electrophilic substitutions, such as halogenations, are important for pre-functionalizing the azulene ring for subsequent cross-coupling reactions. These reactions typically occur at the 1- and 3-positions of the five-membered ring. Once halogenated, these positions can readily participate in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, to form C-C bonds with a diverse range of partners.
Direct C-H activation offers a more atom-economical approach by avoiding the need for pre-functionalization with a halogen. This strategy involves the direct coupling of a C-H bond with a suitable reaction partner, often guided by a directing group. For instance, a carboxylic acid group on the azulene ring can direct the C-H activation to an adjacent position, enabling the introduction of new substituents. While direct C-H activation of azulene itself can be challenging due to the multiple reactive sites, the use of appropriate catalysts and directing groups can achieve high regioselectivity. For example, rhodium and iridium catalysts have been employed in the oxidative cyclization of azulene carboxylic acids with alkynes through C-H activation.
A plausible mechanism for certain C-H activation reactions involves the coordination of the transition metal to a directing group, followed by the cleavage of a nearby C-H bond to form a metallacyclic intermediate. This intermediate can then react with a coupling partner, and subsequent reductive elimination furnishes the functionalized product and regenerates the active catalyst. The development of these methodologies has significantly expanded the synthetic toolbox for accessing complex and highly functionalized azulene derivatives.
| Methodology | Description | Typical Reaction Positions |
|---|---|---|
| Halogenation followed by Cross-Coupling | Introduction of a halogen (e.g., Br, I) followed by a Pd-catalyzed reaction (e.g., Suzuki, Heck). | 1- and 3-positions |
| Direct C-H Activation | Direct functionalization of a C-H bond, often guided by a directing group. | Position directed by the functional group (e.g., ortho to a carboxylic acid). |
Retrosynthetic Analysis of Complex this compound-derived Scaffolds
Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. When applied to intricate scaffolds derived from this compound, this analysis often involves key disconnections that leverage the unique reactivity of the azulene core and the aldehyde functionality.
A common retrosynthetic approach for complex azulene-containing polycyclic aromatic hydrocarbons (PAHs) involves disconnecting the structure to reveal a simpler azulene precursor, often an azulene aldehyde or a related derivative. researchgate.net For instance, in the synthesis of azulene-fused PAHs, a key disconnection might involve a palladium-catalyzed intramolecular C-H coupling reaction. researchgate.net This leads back to a precursor containing an ortho-haloaryl group and a cyclopentadiene (B3395910) moiety that can be formed via a dehydration condensation between a cyclopentadiene and an ortho-haloaryl aldehyde. researchgate.net This strategy highlights the utility of the formyl group in constructing the larger polycyclic system.
Another powerful retrosynthetic strategy involves the [8+2] cycloaddition reaction. A complex azulene derivative can be disconnected at the five-membered ring, leading back to a 2H-cyclohepta[b]furan-2-one and a suitable two-carbon component, such as an enamine or enol ether. This approach is particularly useful for constructing the azulene core itself with specific substitution patterns on the five-membered ring.
In the context of bioactive molecules, this compound can serve as a key building block. For example, in the synthesis of azulene-containing chalcones, a retrosynthetic analysis would involve a disconnection of the α,β-unsaturated ketone via a Claisen-Schmidt condensation. nih.govresearchgate.net This leads back to this compound and an appropriate acetophenone derivative as the starting materials. nih.govresearchgate.net This straightforward disconnection allows for the modular synthesis of a variety of chalcone derivatives by simply varying the acetophenone component. nih.govresearchgate.net
| Target Scaffold | Key Disconnection | Precursors |
|---|---|---|
| Azulene-fused PAHs | Intramolecular C-H Coupling | ortho-Haloaryl-substituted cyclopentadiene |
| Substituted Azulenes | [8+2] Cycloaddition | 2H-Cyclohepta[b]furan-2-one and an enamine/enol ether |
| Azulene-containing Chalcones | Claisen-Schmidt Condensation | This compound and an acetophenone |
Reaction Mechanisms and Structure Reactivity Relationships of Azulene 1 Carbaldehyde
Mechanistic Insights into Condensation Reactions
Condensation reactions involving azulene-1-carbaldehyde are a cornerstone for the synthesis of a variety of complex azulene (B44059) derivatives, particularly 1-vinylazulenes. The mechanistic pathways are heavily influenced by the reaction conditions and the nature of the reacting partner. Two prominent types of condensation reactions are the Knoevenagel condensation and the Wittig reaction.
The Knoevenagel condensation of this compound with compounds possessing active methylene (B1212753) groups is a primary method for forming new carbon-carbon double bonds at the 1-position. lew.ro This reaction is typically catalyzed by a base. The mechanism, in line with general base-catalyzed condensations, proceeds through several key steps. First, the base abstracts a proton from the active methylene compound to form a stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting anionic intermediate subsequently undergoes dehydration, often with the rate-determining step being the elimination of a hydroxide (B78521) ion, to yield the final vinylazulene product. rsc.org The polarity of the solvent can significantly impact the reaction, as the transition state involves the formation of the highly solvated hydroxide ion, meaning more polar media tend to favor the reaction. rsc.org
Alternatively, the Wittig reaction provides another route, involving the reaction of this compound with an arylmethylphosphonium salt in the presence of a base. lew.ro This method generally leads to a mixture of cis and trans alkenes. Condensations can also be performed in acidic media. For instance, the reaction of azulene-1-carbaldehydes with heterocyclic salts such as 2-methyl-pyranylium perchlorates has been studied in acetic acid. researchgate.net The choice of catalyst and reaction conditions can be tailored to influence product yields and selectivity.
| Reaction Type | Reactant | Catalyst/Medium | Key Intermediate | Product Type |
|---|---|---|---|---|
| Knoevenagel Condensation | Active Methylene Compound (e.g., malononitrile) | Base (e.g., piperidine (B6355638), BuLi, LDA) | Enolate/Carbanion | 1-Vinylazulene |
| Wittig Reaction | Arylmethylphosphonium salt | Base | Phosphorus ylide | 1-Vinylazulene (cis/trans mixture) |
| Acid-Catalyzed Condensation | 2-Methyl-pyranylium perchlorate | Acetic Acid | Carbocation | Azulenium salt |
Electrophilic and Nucleophilic Character of this compound
The reactivity of this compound is dictated by the unique electronic properties of the azulene core, which are further modulated by the aldehyde functional group. The azulene molecule itself is a non-benzenoid aromatic hydrocarbon isomeric with naphthalene (B1677914). wikipedia.org Unlike naphthalene, it possesses a significant dipole moment, arising from a resonance contribution where the seven-membered ring (tropylium-like) is electron-deficient and the five-membered ring (cyclopentadienyl-like) is electron-rich. wikipedia.orgquora.com This inherent electronic asymmetry renders the five-membered ring nucleophilic and the seven-membered ring electrophilic. wikipedia.orgmdpi.com
The introduction of a carbaldehyde group at the C1 position, which is an electron-withdrawing group, significantly influences this reactivity profile.
Electrophilic Character : The primary site of electrophilicity in this compound is the carbonyl carbon of the aldehyde group. This carbon is highly susceptible to attack by nucleophiles, which is the basis for the condensation reactions discussed previously. Furthermore, the electron-withdrawing nature of the aldehyde group enhances the inherent electrophilicity of the seven-membered ring, making it more reactive towards nucleophilic attack compared to unsubstituted azulene. mdpi.comsciforum.net
Intramolecular Charge Transfer and Dipole Moment Influence on Reactivity
The ground-state dipole moment of azulene, measured at approximately 1.08 D, is a direct consequence of its electronic structure, characterized by a net electron transfer from the seven-membered ring to the five-membered ring. rsc.orgbeilstein-journals.org This charge separation is a key determinant of its chemical reactivity, predisposing the five-membered ring to electrophilic attack and the seven-membered ring to nucleophilic attack. wikipedia.org
The presence of a carbonyl group in conjugation with the π-electron system, as in this compound, introduces the possibility of an intramolecular charge transfer (ICT) state upon electronic excitation. nih.gov In related carbonyl-containing polyenes, the ICT state evolves from the mixing of low-lying excited states and is characterized by a very large dipole moment, often stabilized in polar solvents. nih.gov This phenomenon suggests that the reactivity of this compound, particularly in photochemical reactions, could be strongly influenced by the polarity of the medium. The large dipole moment in both the ground and excited states facilitates interactions with polar reagents and solvents, influencing reaction pathways and kinetics. Studies on azulene itself have shown that the dipole moment can even reverse direction in excited singlet states, indicating a profound redistribution of electronic charge upon excitation. researchgate.net
Stability of Carbocation and Anion Intermediates in Azulene Systems
A defining feature of azulene chemistry is the remarkable stability of carbocations positioned alpha to the ring, specifically at the C1 or C3 positions. rsc.orgdntb.gov.ua This stability is a direct result of extensive charge delocalization into the azulene nucleus. A positive charge on the exocyclic carbon can be stabilized by a resonance structure that features a 6-π-electron aromatic tropylium (B1234903) cation fused to a cyclopentadienyl (B1206354) ring. rsc.org
This inherent stability allows for the isolation of persistent azulenyl cations as salts with non-coordinating anions. rsc.orgrsc.org The formation of these stable carbocation intermediates is a driving force for many reactions. For example, the reaction of an azulene with a protonated aldehyde proceeds through an α-azulenyl alcohol, which upon protonation and loss of water, generates a highly stabilized azulene α-carbocation. rsc.orgrsc.org The degree of stabilization is significant, as evidenced by pK_R+ values, which measure carbocation stability.
| Cation Structure | Substituent (R) | pK_R+ Value | Reference |
|---|---|---|---|
| Tris(azulen-1-yl)cation | H | 11.3 | rsc.org |
| Tris(azulen-1-yl)cation | NMe₂ | 24.3 | rsc.org |
While carbocations are exceptionally stable, anionic intermediates can also be formed and stabilized. The electron-rich nature of the five-membered ring contributes to this. Nucleophilic attack on the seven-membered ring, for instance by strong nucleophiles like organolithium reagents, can lead to the formation of anionic Meisenheimer-type complexes, which are stabilized by the involvement of the aromatic cyclopentadienyl anion system. mdpi.com
Role of Substituents on Reaction Pathways and Yields
Substituents on the azulene ring play a critical role in directing reaction pathways and influencing product yields by modifying the electronic and steric properties of the molecule.
Electron-Withdrawing Groups (EWGs) : The aldehyde group in this compound is itself an EWG. The presence of EWGs such as -CHO, -CN, or -COOEt on the five-membered ring increases the electrophilicity of the seven-membered ring. mdpi.com This enhanced electrophilicity makes the seven-membered ring more susceptible to nucleophilic attack, facilitating reactions like vicarious nucleophilic substitution (VNS). sciforum.net
Electron-Donating Groups (EDGs) : Conversely, EDGs on the azulene nucleus increase its nucleophilicity. For instance, EDGs enhance the stability of the α-carbocations formed during reactions, as demonstrated by the significantly higher pK_R+ value for a tris(azulen-1-yl)cation bearing NMe₂ groups compared to the unsubstituted version. rsc.org
Steric Effects and Positional Isomerism : The position of substituents can lead to alternative reaction pathways. For example, azulene-1-carbaldehydes that are also alkylated on the seven-membered ring can be more difficult to use in condensation reactions. This is because they may preferentially undergo an internal condensation between the alkyl group (e.g., methyl) and the carbonyl group. lew.ro The reactivity of methyl groups in condensation reactions also depends on their position on the azulene core, with different positions exhibiting different levels of activity in basic media. researchgate.net
Hydride Elimination Processes in Azulene-Derived Systems
Hydride elimination, specifically β-hydride elimination, is a fundamental reaction in organometallic chemistry where a metal-alkyl complex is converted into a metal-hydride and an alkene. wikipedia.orgopenochem.org This process is generally undesirable in reactions aiming to form alkyl-alkyl bonds but is a key step in catalytic cycles like olefin polymerization and hydroformylation. wikipedia.org
The essential requirements for β-hydride elimination to occur are:
The presence of a hydrogen atom on the carbon atom beta to the metal center. wikipedia.org
A vacant coordination site on the metal complex, cis to the alkyl group, to accept the hydride. wordpress.com
The ability of the M-Cα and Cβ-H bonds to align in a syn-coplanar arrangement. wordpress.com
In the context of azulene-derived systems, consider an organometallic complex where an azulene moiety is part of an alkyl ligand attached to a metal center. A β-hydride elimination would result in the formation of a metal-hydride and a vinyl-azulene. The electronic properties of the azulene ring could influence this process. The stability of the resulting conjugated vinyl-azulene product could act as a thermodynamic driving force for the elimination. The electron-rich nature of the azulenyl group could also affect the electronic properties of the metal center, potentially influencing the kinetics of the hydride transfer step. While specific studies on hydride elimination from this compound derivatives are not prevalent, the general principles of organometallic chemistry suggest that such pathways are plausible in appropriate organometallic complexes derived from it.
Advanced Spectroscopic Characterization and Elucidation of Azulene 1 Carbaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For azulene (B44059) derivatives, NMR is particularly insightful for probing the electronic effects of substituents on the π-system.
The ¹H and ¹³C NMR spectra of azulene derivatives are highly sensitive to changes in electron density within the molecule. The introduction of an aldehyde group at the C-1 position, an electron-withdrawing group, significantly influences the chemical shifts of the azulene core protons and carbons.
In the ¹H NMR spectrum of the parent azulene, the protons on the five-membered ring (H-1/H-3 and H-2) appear at higher fields compared to those on the seven-membered ring (H-4/H-8, H-5/H-7, and H-6), reflecting the higher electron density of the cyclopentadienyl (B1206354) anion-like portion of the molecule. The presence of the formyl group at C-1 in azulene-1-carbaldehyde deshields the adjacent protons. For instance, the proton at C-8 is dramatically shielded in many 1-substituted azulenes. lew.ro The chemical shifts for the azulenic protons in compounds with a double bond at C-1 are generally shifted downfield, particularly for positions 4, 6, and 8, due to the polarization of the double bond and the electron-donating capacity of the azulene moiety. lew.ro
Similarly, ¹³C NMR chemical shifts reveal the electronic perturbations caused by substituents. The carbon atoms of the seven-membered ring in 1-substituted azulenes are typically deshielded compared to the parent azulene, which is consistent with the contribution of a tropylium-like resonance structure. lew.ro The electronegativity of the substituent at C-1 has a pronounced effect; a more electronegative atom at the double bond increases the contribution of the tropylium (B1234903) azulenic structure, leading to greater deshielding of the azulene protons. lew.ro
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives. Data presented is illustrative and may vary based on solvent and specific derivative structure.
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| This compound | H-2 | ~7.8 | ~138.0 |
| This compound | H-3 | ~8.6 | ~120.0 |
| This compound | H-4 | ~9.7 | ~140.0 |
| This compound | H-8 | ~8.5 | ~141.0 |
| This compound | CHO | ~10.5 | ~192.0 |
For more complex this compound derivatives, advanced NMR techniques are indispensable for unambiguous structural assignment.
¹⁹F-NMR Spectroscopy: In derivatives containing fluorine atoms, ¹⁹F-NMR is a powerful tool due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion. nih.govnih.gov This technique is particularly useful for characterizing poly(trifluoromethyl)azulenes, where the ¹⁹F NMR signals can confirm the number and location of CF₃ groups. researchgate.net The chemical shifts and coupling constants in ¹⁹F NMR provide critical information about the electronic environment of the fluorine substituents and their through-space or through-bond interactions with other nuclei.
¹H,¹⁵N-HMBC Spectroscopy: For derivatives incorporating nitrogen, such as aza-azulenes or those with nitrogen-containing substituents, ¹H,¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is invaluable. This 2D NMR experiment detects long-range correlations (typically over two or three bonds) between protons and nitrogen-15 (B135050) nuclei. nih.gov It allows for the unambiguous assignment of nitrogen atoms within a heterocyclic framework and helps to differentiate between isomers. researchgate.net For example, in a complex fused heterocyclic system containing an azulene moiety, ¹H,¹⁵N-HMBC can establish connectivity between specific protons on the azulene ring and nitrogen atoms in an adjacent ring, confirming the regiochemistry of the fusion. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. Azulene is renowned for its distinct blue color, which arises from an electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), corresponding to the S₀→S₁ transition. This transition is unusually low in energy for a hydrocarbon, resulting in absorption in the visible region of the spectrum.
The UV-Vis spectrum of azulene and its derivatives is characterized by several absorption bands. The longest-wavelength, weak absorption band, typically found between 500 and 700 nm, is assigned to the S₀→S₁ transition. researchgate.net A more intense absorption band, located in the near-UV region (around 340-370 nm for derivatives), corresponds to the S₀→S₂ transition. researchgate.netresearchgate.net A third, even stronger absorption band (S₀→S₃) is observed at shorter wavelengths, typically below 300 nm. researchgate.net The distinct energy gap between the S₁ and S₂ states is a hallmark of the azulene chromophore and is responsible for its unusual fluorescence properties.
The positions and intensities of the S₀→S₁ and S₀→S₂ absorption bands are highly sensitive to the nature and position of substituents on the azulene ring. The attachment of an electron-withdrawing group like a carbaldehyde group at the C-1 position generally leads to a bathochromic (red) shift of the absorption maxima.
The effect of substituents can be rationalized by considering their influence on the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. Both effects can lead to a smaller HOMO-LUMO gap, resulting in a red shift of the S₀→S₁ transition. The extent of conjugation also plays a crucial role; extending the π-system, for example by introducing a phenyl group, often results in significant red shifts of the absorption bands. researchgate.net
Table 2: UV-Vis Absorption Maxima (λₘₐₓ) for Representative Azulene Derivatives, Illustrating Substituent Effects.
| Compound | S₀→S₁ λₘₐₓ (nm) | S₀→S₂ λₘₐₓ (nm) |
|---|---|---|
| Azulene | ~600-650 | ~340 |
| This compound | ~620 | ~360 |
| 6-Phenylazulene derivative | >650 | ~370 |
Fluorescence Spectroscopy
Azulene and its derivatives exhibit unique fluorescence behavior that violates Kasha's rule, which states that fluorescence typically occurs from the lowest excited state of a given multiplicity (S₁). Due to the large energy gap between the S₁ and S₂ states, internal conversion from S₂ to S₁ is slow compared to the rate of fluorescence from the S₂ state. theinstituteoffluorescence.com Consequently, azulenes predominantly exhibit S₂→S₀ fluorescence.
The fluorescence properties of this compound and its derivatives are highly dependent on substitution and environmental factors such as solvent polarity and protonation. bath.ac.uk The nature of the substituent can modulate the S₂–S₁ energy gap. Electron-withdrawing groups at the C-1 and C-3 positions can increase this gap, favoring the anomalous S₂ emission. bath.ac.uk
Protonation can dramatically alter the fluorescence behavior. For azulene aldehydes, protonation of the aldehyde oxygen can lead to a significant redshift in the emission wavelength and an enhancement of fluorescence intensity, a phenomenon known as a "turn-on" response. bath.ac.uknih.gov This makes these compounds promising candidates for fluorescent sensors and probes. For example, azulene monoaldehydes have been shown to exhibit considerable redshifts of over 100 nm in their emission when the solvent is changed from ethanol (B145695) to a strong acid like perchloric acid or trifluoroacetic acid. bath.ac.uk
X-ray Crystallography and Supramolecular Interactions
X-ray crystallography is an indispensable technique for the precise determination of the three-dimensional arrangement of atoms within a crystal, providing definitive information on molecular structure, conformation, and intermolecular interactions in the solid state.
| Parameter | Description | Significance |
|---|---|---|
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Defines the basic repeating unit of the crystal. |
| Space Group | The set of symmetry operations for the crystal. | Provides detailed information about the symmetry within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between them for the unit cell. | Defines the size and shape of the repeating unit. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. | Confirms the molecular connectivity and geometry. |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. While a specific Hirshfeld surface analysis for this compound was not found, the technique is broadly applicable to understand the packing of organic molecules.
For azulene derivatives, several types of intermolecular interactions are expected to play a crucial role in their solid-state assembly:
π-π stacking: The planar aromatic rings of azulene can stack on top of each other, an interaction driven by van der Waals forces. The degree of overlap and the distance between the rings are key parameters that can be quantified.
Hydrogen bonding: The oxygen atom of the carbaldehyde group in this compound can act as a hydrogen bond acceptor, potentially forming C–H···O interactions with neighboring molecules.
Halogen bonding: In halogenated derivatives of this compound, the halogen atoms can participate in halogen bonds, which are directional interactions between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule.
Mass Spectrometry for High-Resolution Molecular Identification and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a fundamental analytical technique for the precise determination of the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For this compound, the exact mass can be calculated from its molecular formula, C₁₁H₈O, which is 156.057515 g/mol nih.gov.
The fragmentation of azulene derivatives in a mass spectrometer provides insights into the stability of different parts of the molecule. When subjected to ionization, the molecular ion is formed, which can then break down into smaller, charged fragments. The pattern of these fragments is characteristic of the compound's structure. A common fragmentation pathway for aldehydes is the loss of a hydrogen atom (M-1) or the formyl radical (M-29). In the case of azulenyl-carbaldehyde, the elimination of a carbon monoxide (CO) molecule from the radical cation has been noted as a possible fragmentation pathway nih.gov.
The analysis of the mass spectrum of this compound would involve identifying the molecular ion peak and the major fragment ions. The relative abundance of these ions can provide clues about the stability of the azulene ring system and the lability of the aldehyde group.
| m/z (mass-to-charge ratio) | Possible Fragment | Interpretation |
|---|---|---|
| 156 | [C₁₁H₈O]⁺˙ | Molecular ion |
| 155 | [C₁₁H₇O]⁺ | Loss of a hydrogen atom |
| 128 | [C₁₀H₈]⁺˙ | Loss of carbon monoxide (CO) |
| 127 | [C₁₀H₇]⁺ | Loss of a formyl radical (CHO) |
Theoretical Chemistry and Computational Studies of Azulene 1 Carbaldehyde Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the molecular properties of organic compounds. nih.govarxiv.org It offers a balance between computational cost and accuracy, making it suitable for studying systems like Azulene-1-carbaldehyde. scienceopen.com DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, simplifying the many-body problem of the Schrödinger equation. nih.govcore.ac.uk
The electronic properties of azulene (B44059) and its derivatives are largely dictated by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In the parent azulene molecule, the HOMO and LUMO+1 orbitals have very similar electron distributions, while the LUMO's electron distribution is significantly different. thejamesonlab.com
The introduction of an electron-withdrawing carbaldehyde (-CHO) group at the 1-position of the azulene core significantly perturbs these energy levels. The aldehyde group lowers the energy of the LUMO, while having a lesser effect on the HOMO. This results in a substantial narrowing of the HOMO-LUMO energy gap. thejamesonlab.com The reduced energy gap is a key factor in the altered optical and electronic properties of the substituted molecule compared to unsubstituted azulene.
Table 1: Conceptual Effect of 1-Carbaldehyde Substitution on Azulene's Frontier Orbital Energies
| Molecular Orbital | Parent Azulene (Conceptual Energy) | This compound (Conceptual Energy) | Effect of -CHO Group |
| LUMO+1 | High | Slightly Lowered | Minor Stabilization |
| LUMO | Moderate | Significantly Lowered | Strong Stabilization |
| HOMO | Low | Slightly Lowered | Minor Stabilization |
| HOMO-LUMO Gap | ΔE | ΔE' (ΔE' < ΔE) | Reduced |
Note: This table illustrates the general, qualitative effects predicted by theory. Actual energy values in eV would require specific DFT calculations with a chosen functional and basis set.
Time-Dependent Density Functional Theory (TD-DFT) is the standard theoretical method for studying electronically excited states and predicting UV-visible absorption spectra. nih.govcore.ac.uk TD-DFT calculations can determine the transition energies between the ground state and various excited states, which correspond to the absorption bands observed experimentally. researchgate.net
For this compound, the narrowing of the HOMO-LUMO gap, as calculated by ground-state DFT, is reflected in the TD-DFT predictions. The S₀ → S₁ electronic transition, which largely corresponds to the HOMO → LUMO transition, occurs at a lower energy (longer wavelength) compared to unsubstituted azulene. This phenomenon is known as a bathochromic or red shift. While parent azulene is known for its characteristic blue color, the attachment of an electron-withdrawing aldehyde group at the 1-position can shift the absorption into the blue-green region of the spectrum, causing the compound to appear red. thejamesonlab.com TD-DFT can accurately model this color change by predicting the position of the long-wavelength absorption band (λmax). researchgate.net
Unlike its isomer naphthalene (B1677914) which has a zero dipole moment, azulene possesses a significant ground-state dipole moment of approximately 1.08 Debye. vedantu.comyoutube.com This arises from a net migration of π-electron density from the seven-membered ring to the five-membered ring, creating a resonance structure with a cyclopentadienyl (B1206354) anion character and a tropylium (B1234903) cation character. youtube.comdoubtnut.com
The introduction of the electron-withdrawing carbaldehyde group at the 1-position on the electron-rich five-membered ring further polarizes the molecule. The aldehyde group pulls electron density towards itself, increasing the negative charge on the five-membered ring and consequently enhancing the magnitude of the ground-state dipole moment. DFT calculations are highly effective for quantifying this change in charge distribution and predicting the resultant dipole moment. Studies on similar 1,3-disubstituted azulenes with electron-withdrawing groups confirm that these substituents significantly alter the molecule's charge distribution. researchgate.net
Table 2: Conceptual Comparison of Dipole Moments
| Compound | Typical Experimental Dipole Moment (Debye) | Theoretical Origin |
| Naphthalene | 0 D | Symmetrical, non-polar |
| Azulene | ~1.08 D | π-electron drift from 7- to 5-membered ring |
| This compound | > 1.08 D (Predicted) | Inductive effect of -CHO group enhances charge separation |
Quantum Chemical Modeling of Reactivity and Reaction Mechanisms
Quantum chemical methods are instrumental in predicting the chemical reactivity of molecules. scienceopen.com By analyzing the distribution of the frontier molecular orbitals and the molecular electrostatic potential (MESP), researchers can identify the most probable sites for electrophilic and nucleophilic attack.
For the azulene scaffold, the HOMO is largely localized on the five-membered ring, particularly at the 1 and 3 positions. researchgate.net This high HOMO density indicates that these positions are electron-rich and thus highly susceptible to electrophilic attack. The carbaldehyde group at the 1-position is an electron-withdrawing and deactivating group for electrophilic aromatic substitution. Computational models would therefore predict that a second electrophilic attack on this compound would be less favorable than on unsubstituted azulene and would likely be directed to the 3-position or to sites on the seven-membered ring, depending on the specific reaction conditions and reagents. These predictions can be further refined by modeling the transition states of potential reaction pathways to determine the most kinetically and thermodynamically favorable products.
In Silico Approaches for Electrochemical Property Prediction
In silico methods, particularly those based on DFT, can provide valuable predictions of a molecule's electrochemical properties, such as its oxidation and reduction potentials. These properties are directly related to the energies of the frontier molecular orbitals. According to Koopmans' theorem, the energy of the HOMO can be correlated with the molecule's ionization potential and, by extension, its oxidation potential. Similarly, the energy of the LUMO is related to the electron affinity and the reduction potential.
For this compound, the significant stabilization (lowering of energy) of the LUMO due to the electron-withdrawing aldehyde group suggests that the molecule will be more easily reduced compared to unsubstituted azulene. Computationally, this would be reflected as a less negative (or more positive) predicted reduction potential. Conversely, the minor effect on the HOMO energy suggests that the oxidation potential would be only slightly altered. These predictions are crucial for the design of azulene-based materials for applications in organic electronics, where tuning redox properties is essential. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies on Azulene-Based Scaffolds
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of modern drug discovery and materials science. These studies aim to build statistical models that correlate the chemical structure of a series of compounds with a specific property, such as biological activity or photostability. nih.gov The azulene scaffold is of interest in medicinal chemistry, and QSAR provides a framework for optimizing its properties. nih.govhelsinki.fi
In a typical QSAR study involving azulene-based scaffolds, a library of derivatives is synthesized or computationally designed. For each derivative, a set of molecular descriptors is calculated using quantum chemical methods. These descriptors can include:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Steric/Topological Descriptors: Molecular weight, surface area, shape indices.
Lipophilicity Descriptors: LogP.
These calculated descriptors are then used to build a mathematical model (e.g., using machine learning algorithms like Random Forest or Support Vector Machines) that predicts the activity of interest, which could be, for example, anticancer specificity. nih.gov Such models can reveal which structural features are most important for the desired activity and guide the rational design of new, more potent compounds based on the azulene framework. chemrxiv.org
Topological Analysis of Electron Density Distribution (QTAIM)
A comprehensive search of scientific literature did not yield specific studies performing a Quantum Theory of Atoms in Molecules (QTAIM) analysis directly on this compound. Therefore, the detailed research findings and specific data tables for the topological analysis of the electron density distribution of this particular compound are not available.
However, based on the principles of QTAIM and computational studies of azulene and related aromatic aldehydes, a qualitative description of the expected findings can be provided. QTAIM analysis is a powerful theoretical tool used to analyze the electron density distribution in a molecule, providing insights into the nature of chemical bonds and interatomic interactions. This analysis identifies critical points in the electron density, most notably bond critical points (BCPs), which are used to characterize the nature of a chemical bond. Key parameters at a BCP include the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total electron energy density (H(r)).
For a molecule like this compound, a QTAIM analysis would characterize the various types of bonds present:
C-C bonds within the aromatic rings: The azulene core is an aromatic, non-alternant hydrocarbon with a unique electronic structure arising from the fusion of a five-membered and a seven-membered ring. The C-C bonds within these rings are expected to exhibit topological properties indicative of covalent bonds with a significant degree of π-electron delocalization. The electron density (ρ(r)) at the BCPs of these bonds would be intermediate between that of a typical single and double bond. The Laplacian of the electron density (∇²ρ(r)) would be negative, which is characteristic of shared-shell (covalent) interactions.
The C-C single bond connecting the carbaldehyde group: The bond linking the carbaldehyde group to the azulene ring is a C-C single bond. Its topological parameters would reflect this nature, although the proximity to the aromatic system could lead to some degree of π-character, which would be quantifiable through QTAIM.
The C=O double bond: The carbonyl group's C=O bond is a polar covalent double bond. A QTAIM analysis would show a higher value of electron density at the BCP compared to the C-C bonds, indicative of a double bond. The Laplacian would be negative, confirming its covalent nature. Due to the electronegativity difference between carbon and oxygen, the bond critical point would be displaced towards the carbon atom, and the atomic basin of oxygen would show a greater accumulation of electronic charge.
Electrochemical Behavior and Advanced Functional Materials Development
Voltammetric Characterization Techniques
Voltammetric methods are essential tools for investigating the redox behavior of electroactive species like azulene-1-carbaldehyde and its derivatives. These techniques involve applying a varying potential to an electrode and measuring the resulting current, providing insights into reaction mechanisms, kinetics, and thermodynamics.
Cyclic voltammetry (CV) is a primary electrochemical technique used to study the redox behavior of azulene (B44059) compounds. upb.roresearchgate.net In a CV experiment, the potential is swept linearly from a starting potential to a vertex potential and then back again, while the current response is recorded. sciepub.com This process generates a cyclic voltammogram, a plot of current versus potential, which provides critical information about the electrochemical processes occurring at the electrode surface. mdpi.com
The key features of a CV curve, such as the peak potentials for oxidation (anodic peak) and reduction (cathodic peak) and the corresponding peak currents, are used to identify and characterize the redox events. upb.ro For azulene derivatives, CV helps in establishing the main oxidation and reduction processes and assigning them to specific functional groups within the molecule. upb.roresearchgate.net The stability of electrochemically generated species can also be assessed; for instance, successive CV cycles can demonstrate the stability of polymer films formed on the electrode surface from azulene monomers. mdpi.com
The nature of the electron transfer process—whether it is reversible, quasi-reversible, or irreversible—can be determined from the CV data. sciepub.com A reversible one-electron process is typically characterized by a peak potential separation (ΔEp = |Epa - Epc|) of approximately 59 mV at room temperature, and the ratio of anodic to cathodic peak currents (Ipa/Ipc) is close to unity. sciepub.com Deviations from these ideal values indicate quasi-reversible or irreversible electron transfer, which can be influenced by factors like slow electron transfer kinetics or coupled chemical reactions. sciepub.comresearchgate.net The scan rate, or the rate at which the potential is varied, is a crucial experimental parameter. By varying the scan rate, one can control whether the process is governed by mass transport or by the kinetics of the electron transfer. sciepub.com
Differential Pulse Voltammetry (DPV) is another powerful voltammetric technique frequently employed in the study of azulene derivatives to achieve higher sensitivity and better resolution compared to CV. upb.roupb.ro DPV involves applying a series of regular voltage pulses superimposed on a linear potential ramp. researchgate.net The current is measured twice during each pulse—once just before the pulse is applied and again at the end of the pulse. The difference between these two current measurements is then plotted against the potential. researchgate.net
This method effectively minimizes the contribution of the non-faradaic (capacitive) current, which is a major source of background noise in CV, thereby enhancing the signal-to-noise ratio. researchgate.net The resulting DPV peak is directly proportional to the concentration of the analyte, making it an excellent technique for quantitative analysis and the detection of species at low concentrations. nih.gov In the context of azulene chemistry, DPV has been used to evaluate the redox potentials of newly synthesized ligands and to investigate their interactions with other species, such as metal ions. researchgate.net The enhanced sensitivity of DPV makes it particularly suitable for electroanalysis applications, including the development of chemical sensors. researchgate.netnih.gov
Rotating Disk Electrode (RDE) voltammetry is a hydrodynamic technique used to investigate the kinetics and mechanisms of electrochemical reactions. wikipedia.orgkindle-tech.com In an RDE setup, the working electrode is a disk that rotates at a controlled and constant angular velocity. wikipedia.org This rotation induces a well-defined laminar flow of the solution toward the electrode surface, ensuring a constant and predictable rate of mass transport of the analyte to the electrode. wikipedia.orgpineresearch.com
By controlling the mass transport in this manner, RDE allows for the separation of mass-transport effects from electron-transfer kinetics. pineresearch.com The steady-state current measured in an RDE experiment, known as the limiting current, is governed by the Levich equation, which relates the current to the rotation rate, the concentration of the analyte, and its diffusion coefficient. wikipedia.orgpineresearch.com This relationship allows for the precise determination of kinetic parameters and the elucidation of reaction mechanisms. kindle-tech.com RDE has been utilized in the characterization of azulene compounds to study polymerization processes and to understand the behavior of modified electrodes. researchgate.netresearchgate.net The technique is invaluable for studying multi-electron processes, the kinetics of slow electron transfer, and various adsorption/desorption steps that may occur during an electrochemical reaction. kindle-tech.com
Electrochemistry of this compound and its Derivatives
The electrochemical behavior of azulene is defined by its unique "push-pull" electronic structure, with the five-membered ring acting as an electron donor and the seven-membered ring as an electron acceptor. upb.ro This structure allows azulene derivatives to readily undergo both oxidation and reduction processes. upb.ro The presence of the carbaldehyde group at the 1-position, an electron-withdrawing group, further influences the redox properties of the azulene core.
The electrochemical oxidation and reduction of azulene derivatives typically proceed via one-electron transfer steps. researchgate.netrsc.org The initial oxidation involves the removal of one electron from the highest occupied molecular orbital (HOMO) of the azulene ring to form a radical cation. mdpi.comresearchgate.net Similarly, the first reduction step involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO) to generate a radical anion. mdpi.comnih.gov
Oxidation: Azulene → [Azulene]•+ + e-
Reduction: Azulene + e- → [Azulene]•-
The redox potentials of the azulene core are highly sensitive to the nature and position of substituents on the ring system. upb.roresearchgate.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert significant inductive and resonance effects, which alter the energy levels of the HOMO and LUMO and, consequently, the ease of oxidation and reduction. nih.govresearchgate.net
Generally, electron-donating groups, such as alkyl groups (e.g., methyl, tert-butyl), increase the electron density of the azulene ring. This raises the energy of the HOMO, making the molecule easier to oxidize (i.e., shifting the oxidation potential to less positive values). Conversely, electron-withdrawing groups, like the formyl group in this compound, lower the energy of the LUMO, making the molecule easier to reduce (shifting the reduction potential to less negative values). nih.govmdpi.com
Studies on various azulene derivatives have demonstrated these effects clearly. For instance, the number and position of alkyl groups on the azulene moiety have been shown to directly influence the redox potential. researchgate.net A comparison of different substituted azulene selenium compounds showed that even subtle changes, such as replacing a methyl group with a trimethyl group, can cause small but measurable shifts in the peak potentials for both oxidation and reduction processes. upb.roresearchgate.net This tunability of redox potentials through chemical modification is a key advantage for designing azulene-based materials with specific electronic properties for applications in sensors, batteries, and molecular electronics. nih.gov
Table 1: Redox Potentials of Selected Azulene Derivatives This table presents representative data to illustrate substituent effects. Potentials are typically reported versus a reference electrode like Ag/Ag+ or Fc/Fc+ and can vary with experimental conditions.
| Compound | Substituent(s) | Oxidation Potential (V) | Reduction Potential (V) | Reference |
| 1-phenylselanyl-4,6,8-trimethylazulene | -CH₃, -SePh | 0.193 | -2.037 | researchgate.net |
| 4,8-dimethyl-6-tert-butyl-1-phenylselanylazulene | -CH₃, -tBu, -SePh | 0.196 | -2.060 | researchgate.net |
Electropolymerization and Modified Electrode Fabrication
The electrochemical polymerization of azulene derivatives, including this compound, is a key method for fabricating thin conductive films and modifying electrode surfaces for various applications.
Synthesis of Polyazulenes and Conductive Films
Azulene and its derivatives can be electrochemically oxidized to form conductive polymer films on electrode surfaces. researchgate.netbeilstein-journals.org This process, known as electropolymerization, involves applying a potential to a solution containing the azulene monomer, leading to the formation of a stable, electronically conductive polyazulene film. researchgate.netrsc.org The properties of these films can be tuned by controlling the electropolymerization conditions, such as the applied potential, charge, and the specific structure of the azulene monomer. researchgate.net
The resulting polyazulene films are of significant interest due to their electrical conductivity. researchgate.net For instance, the direct current (DC) conductivity of 1,3-polyazulene has been shown to increase significantly upon protonation or iodine-doping, from less than 10⁻¹¹ S/cm in its neutral form to 0.74 S/cm and 1.22 S/cm, respectively. beilstein-journals.org This tunability makes polyazulenes promising materials for applications in organic electronics. beilstein-journals.org The formation of these conductive films can be achieved through methods like controlled potential electrolysis or by scanning the potential. researchgate.netmdpi.com
Chemically Modified Electrodes (CMEs) for Sensing Applications
Chemically modified electrodes (CMEs) are created by coating an electrode surface with a specific chemical modifier to impart unique chemical, electrochemical, or optical properties. unibo.it Azulene derivatives are particularly useful for creating CMEs designed for sensor applications, especially for the detection of heavy metal ions. researchgate.netmdpi.com
The modification process often involves the electropolymerization of an azulene-based monomer that contains a specific complexing unit capable of binding to the target analyte. mdpi.com For example, azulene derivatives incorporating tetrazole or pyridine units have been used to create CMEs for detecting heavy metals. mdpi.com These modified electrodes can then be used in techniques like anodic stripping voltammetry for the sensitive detection of ions such as lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and mercury (Hg²⁺). mdpi.comscribd.com The performance of these sensors is influenced by the conditions used to prepare the film, such as the electropolymerization potential. mdpi.com
Electrochemical Impedance Spectroscopy (EIS) for Film Characterization
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to characterize the properties of polymer films and electrode interfaces. researchgate.netmdpi.com By applying a small AC potential and measuring the current response over a range of frequencies, EIS can provide detailed information about the film's resistance, capacitance, and charge transfer kinetics. rsc.org
For polyazulene films, EIS is used to evaluate their morphological and electrical properties. The impedance spectra can be fitted to an equivalent electrical circuit model to extract parameters that describe the behavior of the film and the semiconductor/electrolyte interface. researchgate.netrsc.org This technique allows for the characterization of the film's hydrolytic stability, porosity, and thickness. mdpi.comrsc.org For instance, changes in the impedance modulus over time can indicate degradation of the polymer film due to electrolyte ingress. mdpi.com EIS has been employed to characterize CMEs based on azulene derivatives, providing evidence for the formation of films and revealing their insulating or conductive properties. mdpi.commdpi.com
Development of Chemosensors and Ion Recognition Systems
The distinct properties of this compound and related compounds make them excellent candidates for the development of chemosensors, particularly for detecting heavy metal ions through colorimetric and electrochemical methods. nih.gov
Azulene-Based Probes for Heavy Metal Ion Detection
Azulene derivatives have been engineered to act as selective probes for various heavy metal ions, which are significant environmental pollutants. nih.govsemanticscholar.org These chemosensors typically consist of the azulene core, which provides the signaling component, linked to a specific receptor unit designed to bind target metal ions like Pb²⁺, Cd²⁺, Cu²⁺, and Hg²⁺. mdpi.comscribd.com
The introduction of specific functional groups, such as tetrazoles, onto the azulene structure enhances the complexing ability and selectivity for certain metal ions. mdpi.commdpi.com Modified electrodes coated with these azulene-based polymers have demonstrated feasibility in detecting heavy metals with low detection limits. For example, a sensor based on an (E)-5-(azulen-1-yldiazenyl)-1H-tetrazole modified electrode achieved a detection limit of 5 x 10⁻⁸ M for Pb²⁺. mdpi.com Another study reported a detection limit of approximately 10⁻⁹ M for Pb(II) using a different azulene-tetrazole CME. mdpi.com
| Azulene Derivative | Target Ion | Detection Limit (M) | Technique |
|---|---|---|---|
| (E)-5-((6-t-butyl-4,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazole-CME | Pb(II) | ~10⁻⁹ | Anodic Stripping Voltammetry |
| (E)-5-(azulen-1-yldiazenyl)-1H-tetrazole-CME | Pb(II) | 5 x 10⁻⁸ | Anodic Stripping Voltammetry |
| Azulene-based chemosensor | Hg²⁺ | 0.44 x 10⁻⁸ | Fluorescence Spectroscopy |
Colorimetric and Electrochemical Sensing Mechanisms
Azulene-based sensors utilize both colorimetric and electrochemical mechanisms for ion detection. nih.gov The vibrant blue color of azulene is due to its small HOMO-LUMO gap, and this color can change in response to chemical interactions. beilstein-journals.orgnih.gov
Colorimetric sensing relies on a visible color change upon the sensor's interaction with the target analyte. swu.ac.th For azulene derivatives, introducing an electron-withdrawing group at the C1 position, such as an aldehyde that is formed from a dithioacetal upon exposure to Hg²⁺, causes a significant color change that is visible to the naked eye. researchgate.net This property allows for the design of chemodosimeters that provide a clear qualitative and quantitative response. researchgate.netresearchgate.net For example, one such sensor for mercury ions functions by transforming a dithioacetal to the corresponding aldehyde, resulting in a distinct color shift. researchgate.net
Electrochemical sensing involves measuring changes in electrical properties, such as current or potential, when the sensor binds to the target ion. swu.ac.th CMEs based on azulene polymers detect heavy metals by preconcentrating the ions on the electrode surface followed by electrochemical detection, often using anodic stripping voltammetry. mdpi.com The binding of metal ions to the complexing units within the polymer film alters the electrochemical response, allowing for quantitative analysis. mdpi.com
Applications in Organic Electronics and Energy Devices
The unique electronic structure of azulene, a non-alternant aromatic hydrocarbon, makes its derivatives, such as this compound, compelling candidates for advanced functional materials. nih.govresearchgate.net Unlike its isomer naphthalene (B1677914), azulene possesses a significant dipole moment, a small Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap, and distinct photophysical properties. nih.govnih.govtaylorfrancis.com These characteristics are actively being explored for the development of next-generation organic electronics and energy devices.
Organic Semiconductors and Photovoltaic Materials
The intrinsic properties of the azulene core, such as its dipolar nature and low bandgap, are highly attractive for the construction of organic semiconductor and photovoltaic materials. nih.govnih.govfrontiersin.org Azulene-based molecules have been investigated as electron-donating components in bulk heterojunction (BHJ) organic solar cells and as hole-transporting materials in perovskite solar cells (PSCs). nih.govazonano.com
In BHJ devices, donor-acceptor (D-A) polymers incorporating azulene as the electron donor have been synthesized and evaluated. nih.gov The performance of these materials is influenced by the molecular structure, which affects light absorption and charge transport. For instance, a thin film blend of the azulene derivative DPPA1 with PC71BM demonstrated a power conversion efficiency (PCE) of 2.04%. nih.govfrontiersin.org Another study focused on a small molecule, an azulene-containing squaraine dye (AzUSQ), which exhibited a very low optical bandgap of 1.38 eV. Organic photovoltaic (OPV) devices based on this dye achieved an impressively high open-circuit voltage (Voc) of 0.80 V, indicating that the azulene unit is a promising structural component for creating OPV materials that combine a low bandgap with a deep HOMO level, thereby minimizing energy loss. mdpi.com
Azulene-core molecules have also shown significant promise as hole-transporting materials (HTMs) for perovskite solar cells. Specific molecular designs have led to high power conversion efficiencies. For example, when one such azulene-based molecule was utilized as the HTM in a PSC, a PCE of up to 16.5% was recorded. azonano.com
| Azulene-Based Material | Device Type | Key Performance Metric | Value | Reference |
|---|---|---|---|---|
| DPPA1 (blended with PC71BM) | BHJ Solar Cell | Power Conversion Efficiency (PCE) | 2.04% | nih.govfrontiersin.org |
| Azulene-containing squaraine dye (AzUSQ) | OPV | Open-Circuit Voltage (Voc) | 0.80 V | mdpi.com |
| Azulene-containing squaraine dye (AzUSQ) | OPV | Optical Bandgap (Eg) | 1.38 eV | mdpi.com |
| Azulene-core HTM (Molecule 16) | Perovskite Solar Cell | Power Conversion Efficiency (PCE) | 16.5% | azonano.com |
Dye-Sensitized Solar Cells (DSSCs)
Azulene derivatives have been synthesized and evaluated as photosensitizing dyes in Dye-Sensitized Solar Cells (DSSCs). researchgate.netrsc.orgcas.org The core structure of these dyes is typically a Donor-π-Acceptor (D-π-A) framework, where the azulene moiety can act as the electron donor or part of the π-conjugated bridge. rsc.orgcas.org The cyanoacrylic acid group is commonly used as the electron-accepting and anchoring unit to bind the dye to the semiconductor (e.g., TiO2) surface. rsc.org
Research has shown that the performance of azulene-sensitized DSSCs can be significantly enhanced by optimizing other components of the cell, such as the redox mediator. In one study, replacing the conventional iodide/triiodide (I-/I3-) redox mediator with a bromide/tribromide (Br-/Br3-) mediator, which has a more positive redox potential, was examined. researchgate.netnih.gov This substitution led to a substantial improvement in the open-circuit photovoltage (Voc) of the DSSCs. Cells fabricated with azulene derivative dyes and the Br-/Br3- redox mediator exhibited a high Voc of approximately 0.8 V. This resulted in light-to-electric energy conversion efficiencies (η) that were 1.7 times higher than those of cells using the standard I-/I3- mediator under simulated sunlight. researchgate.netnih.gov This finding highlights the potential for significant performance gains in azulene-based DSSCs through careful selection of the electrolyte system. researchgate.net
| Sensitizing Dye | Redox Mediator | Open-Circuit Photovoltage (Voc) | Relative Efficiency Improvement (η) | Reference |
|---|---|---|---|---|
| Azulene Derivative | I-/I3- | Not specified | Base (1.0x) | researchgate.netnih.gov |
| Azulene Derivative | Br-/Br3- | ~0.8 V | 1.7x | researchgate.netnih.gov |
Functionalization of Graphene Electrodes for Energy Applications
Graphene is a highly promising electrode material for energy storage devices like supercapacitors and batteries due to its exceptional conductivity and large theoretical surface area. taylorfrancis.comrsc.orgscispace.com However, graphene sheets tend to re-stack via strong π-π interactions, which significantly reduces the accessible surface area and limits their performance. A key strategy to overcome this is the functionalization of graphene surfaces to create 3D architectures that prevent agglomeration and enhance electrochemical properties. rsc.org
The aromatic, π-conjugated nature of the azulene ring system makes it an excellent candidate for the non-covalent functionalization of graphene electrodes. nih.gov Aromatic molecules can adsorb onto the graphene basal plane through π-π stacking, effectively modifying the surface without disrupting graphene's conductive sp2 carbon lattice. azonano.com This approach can be used to introduce electroactive species onto the graphene surface, combining the high electrical double-layer capacitance of graphene with the pseudocapacitance from the functionalizing molecule.
Furthermore, research has demonstrated that azulene can undergo electrochemical polymerization at an electrode surface, forming stable, electroactive polyazulene films. researchgate.net This suggests a promising method for fabricating hybrid electrodes. By using a graphene-coated electrode as the substrate, azulene or a derivative such as this compound could be electropolymerized in situ. This process would yield a composite material where a porous, three-dimensional polyazulene network is intimately integrated with the highly conductive graphene scaffold. Such a functionalized electrode would benefit from both the high surface area and conductivity of graphene and the added pseudocapacitive charge storage from the azulene polymer, making it a promising architecture for high-performance supercapacitors and other energy storage devices. researchgate.netrsc.org
Photophysical Properties and Optoelectronic Applications of Azulene 1 Carbaldehyde Derivatives
Non-Linear Optical (NLO) Chromophores Design
Azulene-1-carbaldehyde is a valuable building block for the design of non-linear optical (NLO) chromophores. The inherent dipolar nature of the azulene (B44059) core, with its electron-rich five-membered ring and electron-deficient seven-membered ring, provides a foundational intramolecular charge transfer (ICT) character that is essential for second-order NLO activity. This inherent polarity can be further enhanced through the strategic placement of electron-donating and electron-withdrawing groups, a common design principle for NLO materials. The aldehyde functional group at the 1-position of the azulene ring is particularly well-suited for creating extended π-conjugated systems through reactions like the Claisen-Schmidt condensation, leading to the formation of azulene-based chalcones. These chalcones are excellent candidates for NLO applications due to their extended conjugation and ICT characteristics.
Structure-Property Relationships for Enhanced NLO Coefficients
The enhancement of NLO coefficients, such as the first hyperpolarizability (β), in this compound derivatives is governed by several key structure-property relationships. A critical factor is the strength of the donor and acceptor groups within the molecule. For instance, in azulene-based chalcones, the azulene moiety typically acts as the electron donor. By coupling it with various substituted acetophenones, which act as the acceptor part, the NLO response can be modulated.
The degree of intramolecular charge transfer is directly related to the first hyperpolarizability. A larger change in dipole moment between the ground and excited states leads to a higher β value. The conjugation length of the π-system linking the donor and acceptor also plays a crucial role; longer conjugation pathways generally lead to enhanced NLO properties. In chalcones derived from this compound, the α,β-unsaturated carbonyl system provides this essential conjugated bridge. Theoretical studies on similar push-pull systems suggest that the planarity of the molecule and the nature of the solvent can also significantly influence the NLO response.
While specific first hyperpolarizability (β) values for chalcones derived directly from this compound are not extensively reported in the literature, studies on analogous azo-azulene derivatives provide insight into the potential of these systems. For example, (4-nitrophenylazo)-azulene exhibits a significant quadratic hyperpolarizability (β) of 80 x 10⁻³⁰ cm⁵esu⁻¹ nih.govenvironmentaljournals.org. This suggests that this compound derivatives with strong acceptor groups are likely to possess substantial NLO coefficients. Computational studies on azulene-based nanographene have also shown that the introduction of azulene moieties can lead to large static first hyperpolarizabilities, with values as high as 91.30 × 10⁻³⁰ esu per heavy atom, further underscoring the potential of azulene-containing systems in NLO applications rsc.orgnih.gov.
Push-Pull Systems Incorporating this compound Moiety
The classic "push-pull" architecture is a cornerstone of molecular engineering for second-order NLO materials, and this compound is an ideal precursor for creating such systems. In this design, an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated bridge. The inherent dipolar nature of the azulene ring system allows it to function effectively as a potent electron-donating moiety. The aldehyde group at the 1-position provides a convenient point for the introduction of a conjugated bridge and an acceptor group.
A prime example of this is the synthesis of azulene-chalcones via the Claisen-Schmidt condensation of this compound with various acetophenones. In these molecules, the azulene ring pushes electron density through the propenone bridge to the substituted phenyl ring, which acts as the acceptor. The efficiency of this intramolecular charge transfer can be fine-tuned by altering the substituents on the acceptor phenyl ring. For instance, the introduction of electron-withdrawing groups on the phenyl ring would be expected to enhance the push-pull character and, consequently, the NLO response.
The photophysical properties of these push-pull systems are indicative of their charge-transfer characteristics. The table below summarizes the absorption and emission maxima of several chalcone (B49325) derivatives synthesized from this compound, which exhibit strong absorption in the visible region, a hallmark of significant intramolecular charge transfer.
| Compound Name | Structure | Absorption Max (λmax, nm) | Emission Max (λem, nm) |
|---|---|---|---|
| (E)-1-(Phenyl)-3-(azulen-1-yl)prop-2-en-1-one | Azulene-CH=CH-CO-Ph | 412 | 535 |
| (E)-1-(4-Hydroxyphenyl)-3-(azulen-1-yl)prop-2-en-1-one | Azulene-CH=CH-CO-Ph-4-OH | 430 | 560 |
| (E)-1-(4-Aminophenyl)-3-(azulen-1-yl)prop-2-en-1-one | Azulene-CH=CH-CO-Ph-4-NH2 | 452 | 595 |
| (E)-1-(Naphthalen-1-yl)-3-(azulen-1-yl)prop-2-en-1-one | Azulene-CH=CH-CO-Naphthyl-1 | 415 | 540 |
| (E)-1-(Naphthalen-2-yl)-3-(azulen-1-yl)prop-2-en-1-one | Azulene-CH=CH-CO-Naphthyl-2 | 418 | 545 |
Molecular Switches and Photochromic Materials
This compound derivatives have potential as precursors for molecular switches and photochromic materials. The most well-studied azulene-based photoswitches are the dihydroazulene/vinylheptafulvene (DHA/VHF) systems. These molecules undergo a reversible photochemical ring-opening reaction from the DHA form to the VHF form upon irradiation with light, with the reverse reaction being thermally driven. While direct synthesis from this compound is not commonly reported, the aldehyde functionality offers a synthetic handle for the elaboration of the cyclopentadiene (B3395910) moiety required for the DHA core. For instance, a Knoevenagel condensation of this compound could initiate a synthetic sequence towards a functionalized DHA.
The photochromism in these systems is characterized by a significant change in the absorption spectrum, with the DHA form typically absorbing in the UV region and the VHF form absorbing at longer wavelengths in the visible spectrum. This change in color makes them attractive for applications such as optical data storage and light-responsive materials. The thermal stability of the VHF isomer can be tuned by introducing different substituents on the azulene core, which in turn affects the energy barrier for the thermal back-reaction.
Schiff bases derived from this compound are another class of compounds with potential photochromic properties. Schiff bases are known to exhibit photochromism through E/Z isomerization around the C=N double bond. The conjugation with the azulene moiety could lead to interesting and tunable photochromic behavior, although specific studies on this compound-derived Schiff bases as molecular switches are not yet widely available.
Liquid Crystalline Azulene Derivatives
The unique shape and polarizability of the azulene moiety make it an interesting component for the design of liquid crystalline materials. While there are no extensive reports on liquid crystals derived directly from this compound, the synthesis of chalcones and Schiff bases from this precursor opens up possibilities for creating mesogenic molecules. Both chalcone and Schiff base linkages are well-known structural motifs in calamitic (rod-shaped) liquid crystals, as they provide the necessary rigidity and linearity to the molecular structure.
Organic Light-Emitting Diodes (OLEDs) and Displays
Azulene derivatives, in general, have been explored for their potential in organic light-emitting diodes (OLEDs) due to their unique photophysical properties, including their characteristic blue color and anomalous S2-to-S0 fluorescence. A patent has described the use of azulene-based compounds in the emissive and/or charge transport layers of OLEDs to improve device efficiency researchgate.net. The inherent polarity of the azulene core can be beneficial for charge injection and transport in these devices.
Derivatives of this compound, such as the aforementioned chalcones, exhibit fluorescence in the green to orange region of the visible spectrum, making them potential candidates as emitters in OLEDs. The emission wavelength can be tuned by modifying the substituents on the chalcone structure. For a material to be an effective emitter in an OLED, it should possess a high photoluminescence quantum yield in the solid state. While aggregation-caused quenching can be a challenge for planar aromatic molecules, the non-planar nature of some azulene derivatives might help to mitigate this effect. Further research is needed to synthesize and characterize this compound derivatives specifically for OLED applications and to evaluate their electroluminescent performance.
Photochemical Activity and Photocatalysis Research
The photochemical activity of azulene derivatives is an emerging area of research. The strong absorption of visible light by many this compound derivatives, such as chalcones, suggests their potential as photosensitizers in photochemical reactions. A photosensitizer is a molecule that can be excited by light and then transfer its energy to another molecule, thereby initiating a chemical reaction.
In the context of photocatalysis, these derivatives could potentially be used to drive various organic transformations under visible light irradiation. For instance, they could act as organic dyes in dye-sensitized solar cells or as photocatalysts for the degradation of organic pollutants. The excited state of the azulene derivative could initiate redox reactions with substrate molecules. While specific studies on the photocatalytic activity of this compound derivatives are scarce, the known photophysical properties of related azulenic systems suggest that this is a promising avenue for future research. The ability to tune the absorption spectrum and redox potentials of these molecules through synthetic modification of the carbaldehyde group makes them versatile candidates for a range of photochemical applications.
Multi-photon Absorption Phenomena and Bioimaging Probes
The unique electronic and photophysical characteristics of the azulene scaffold have prompted its exploration in the realm of nonlinear optics, particularly in the development of probes for multi-photon absorption (MPA) based bioimaging. Two-photon absorption (TPA), a specific MPA process, offers significant advantages for fluorescence microscopy in biological systems, including deeper tissue penetration, reduced phototoxicity, and enhanced spatial resolution in three dimensions. rsc.org The inherent properties of azulene derivatives, such as their large dipole moment and emission from the second excited singlet state (S2), make them intriguing candidates for the design of novel TPA-active fluorophores. ccspublishing.org.cnacs.orgnih.gov
Research in this area has led to the rational design of sophisticated bioimaging probes derived from the azulene framework. A notable example is the development of a chemodosimeter for detecting reactive oxygen and nitrogen species (ROS/RNS) using two-photon fluorescence microscopy. nih.govbath.ac.ukewha.ac.kr This demonstrates the successful application of azulene's distinct properties in creating advanced tools for cellular imaging. nih.gov
Detailed Research Findings
A pioneering study reported the synthesis and evaluation of the first two-photon fluorescent bioimaging probe incorporating an azulene fluorophore, named AzuFluor 483-Bpin. acs.orgnih.gov This probe was specifically designed as a chemodosimeter for the selective detection of peroxynitrite (ONOO–) and hydrogen peroxide (H2O2). acs.org
The design strategy centered on conjugating a boronate ester receptor to a strategically substituted azulene core. acs.orgbath.ac.uk The probe itself, AzuFluor 483-Bpin, is virtually non-fluorescent. However, upon reaction with ROS/RNS, the boronate ester is cleaved, leading to the formation of a highly fluorescent oxidation product. acs.org This "turn-on" fluorescence mechanism is critical for high-contrast imaging.
The photophysical properties of the probe were thoroughly investigated to assess its suitability for two-photon microscopy. A key metric for a two-photon probe is its action cross-section (Φδ), which is the product of its fluorescence quantum yield (Φ) and its two-photon absorption cross-section (δ). The two-photon action spectra revealed a significant enhancement and a red-shift upon reaction with ROS. acs.org
Before reacting with an analyte, the probe exhibited a maximum action cross-section at 700 nm. After reacting with hydrogen peroxide, the resulting fluorescent product showed a substantially increased action cross-section with the peak shifted to 810 nm. acs.org This shift to a longer wavelength is highly advantageous for bioimaging as it further minimizes tissue scattering and absorption, allowing for deeper imaging. rsc.org
The probe demonstrated excellent performance in a biological context. It was shown to be cell-permeable, exhibited high selectivity for peroxynitrite, and displayed no cytotoxicity during the imaging experiments. acs.orgnih.gov Furthermore, its application in two-photon fluorescence microscopy successfully visualized intracellular ROS, underscoring the potential of azulene-based derivatives as robust and effective probes for bioimaging. nih.gov
Supramolecular Chemistry and Coordination Chemistry with Azulene 1 Carbaldehyde Building Blocks
Design and Synthesis of Supramolecular Assemblies
The construction of supramolecular architectures relies on the precise control of non-covalent interactions. Azulene-1-carbaldehyde and its derivatives are adept at participating in these interactions, leading to the formation of well-ordered structures.
The self-assembly of azulene-containing molecules is significantly influenced by π-π stacking interactions. The electron-rich five-membered ring and the electron-deficient seven-membered ring of the azulene (B44059) core lead to strong intermolecular electronic interactions, which drive the formation of ordered assemblies. For instance, in the solid state, azulene-based imine cages exhibit distinct π-π stacking between the azulene moieties, which can be either intracage or intercage depending on the specific structure. nih.gov
Hydrogen bonding also plays a role in the supramolecular organization of azulene derivatives. A computational study on the interaction between azulene and water revealed that the water molecule orients its hydrogen atoms towards the aromatic π-cloud, with a preference for the electron-rich five-membered ring. researchgate.netnih.gov This indicates the potential for this compound to engage in hydrogen bonding, either through its aldehyde oxygen acting as a hydrogen bond acceptor or through C-H···O interactions.
Furthermore, azulene derivatives have been shown to participate in halogen bonding. For example, a hexaimine cage derived from an azulene dialdehyde (B1249045) can act as a halogen bond acceptor, forming extended chains with triiodoperfluorobenzene. nih.gov This demonstrates the potential to utilize halogen bonding as a tool to direct the self-assembly of supramolecular structures based on this compound.
Crystal engineering of azulene-based systems allows for the rational design of solid-state materials with desired structures and properties. The packing of molecules in the crystalline state is governed by a combination of non-covalent interactions, and understanding these interactions is key to controlling the final architecture.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| (azulen-1-yl)thiophene-2-carbaldehyde | Monoclinic | P2₁/c | 16.2780(2) | 6.9716(1) | 13.0707(1) | 102.780(1) |
Azulene-Derived Ligands for Metal Coordination
The presence of the azulene moiety and the reactive aldehyde group in this compound makes it a versatile precursor for the synthesis of ligands for metal coordination. These ligands can then be used to construct a variety of coordination complexes, including metal-terpyridine complexes and metal-organic frameworks.
This compound serves as a key starting material for the synthesis of 4′-azulenyl-functionalized 2,2′:6′,2″-terpyridines. The synthesis typically proceeds via a Kröhnke-type reaction. beilstein-journals.orgmdpi.com In the first step, this compound undergoes a Claisen-Schmidt aldol (B89426) condensation with 2-acetylpyridine (B122185) in a solvent-free grinding method using sodium hydroxide (B78521) as a base to form an azulenyl-2′-azachalcone precursor. beilstein-journals.org This intermediate is then reacted with another equivalent of 2-acetylpyridine and an excess of ammonium (B1175870) acetate (B1210297) in acetic acid, often under microwave irradiation, to yield the final 4′-(1-azulenyl)terpyridine. beilstein-journals.orgmdpi.com
These azulenyl-terpyridine ligands exhibit interesting photophysical properties, including fluorescence, with quantum yields influenced by the substitution pattern on the azulene ring. beilstein-journals.org The twisting of the aromatic constituents in the solid state, as determined by X-ray crystallography, plays a significant role in their fluorescent behavior. beilstein-journals.org These ligands have also been shown to bind metal cations such as Hg(II) and Cd(II). beilstein-journals.org
| Product | Starting Material | Yield (%) |
| 1-(1-Azulenyl)-3-(2-pyridinyl)-2-propen-1-one | This compound | 72 |
| 4'-(1-Azulenyl)-2,2':6',2''-terpyridine | This compound | 42 |
While the direct use of this compound in the synthesis of extended metal-organic frameworks (MOFs) is not widely reported, closely related azulene dicarboxylates have been successfully employed as linkers. For example, two zinc-based MOFs, MOF-645 and MOF-646, were synthesized using polarized 1,3-azulenedicarboxylate, demonstrating the potential of the azulene core to create porous materials with strong interactions with guest molecules like hydrogen.
More relevant to this compound is the formation of discrete metal-organic cages. Azulene-based imine cages can be synthesized through the Schiff base condensation of azulene dialdehydes with tris(2-aminoethyl)amine. nih.gov These cages can encapsulate metal cations, such as silver, through a template-directed synthesis. nih.gov Another approach to forming metal-organic cages involves the controlled cleavage of a 3D MOF, which can yield cuboctahedral metal-organic polyhedra with aldehyde functionalities on their exterior. csic.es This suggests a potential, albeit indirect, route to cages featuring functionalities derived from this compound. A novel [2+3] imine cage has also been synthesized from 1,3-diformylazulene and 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene. researchgate.net
Host-Guest Chemistry and Molecular Recognition Phenomena
The unique electronic properties and the defined cavities of supramolecular assemblies derived from this compound suggest their potential application in host-guest chemistry and molecular recognition. The electron-rich five-membered ring and the electron-deficient seven-membered ring of the azulene core can lead to specific interactions with guest molecules.
While specific studies on the host-guest chemistry of this compound are limited, the broader class of azulene-containing supramolecular systems provides a foundation for this area. For instance, the azulene-based imine cages mentioned earlier possess internal cavities that could potentially encapsulate guest molecules. The ability of these cages to bind metal ions is a form of molecular recognition. nih.gov The development of azulene-functionalized terpyridine ligands that can selectively bind to certain metal ions further highlights the potential for designing molecular sensors based on these systems. beilstein-journals.org The principles of molecular recognition are fundamental to creating systems that can selectively bind and sense specific analytes, and the unique properties of this compound make it a promising platform for the development of such host-guest systems.
Dendrimer and Polymer Architectures with this compound Units
While the direct polymerization of this compound is not extensively documented, its role as a versatile precursor for the synthesis of monomers is crucial for the development of azulene-containing polymers and dendrimers. The aldehyde group offers a reactive site for functionalization, enabling the incorporation of the unique properties of the azulene core into macromolecular structures. mdpi.com
Polymer Architectures:
Azulene-containing polymers are of significant interest due to their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic cells. nih.gov The incorporation of the azulene moiety can be achieved through various positions on its bicyclic structure, influencing the resulting polymer's properties. nih.gov
This compound can be converted into various polymerizable monomers. For instance, it can undergo condensation reactions to form azulene-vinylene derivatives, which can then be polymerized. Additionally, the aldehyde can be transformed into other functional groups, such as carboxylic acids or halides, which are common starting points for polymerization reactions like Suzuki or Stille coupling. nih.gov For example, azulene-1-carboxylic acid, obtainable from the oxidation of this compound, is a known precursor for creating monomers used in the synthesis of azulene-based polymers. beilstein-journals.orgnih.gov
The properties of these polymers are highly dependent on the connectivity of the azulene units within the polymer backbone and the nature of the co-monomers.
Table 1: Properties of Selected Azulene-Containing Copolymers
| Polymer Type | Connectivity | Molecular Weight (Mn, Da) | Polydispersity Index (PDI) | Key Properties |
| Azulene-Thiophene | 1,3-bis[2-(3-alkylthienyl)] | 16,000 - 41,000 | - | Good thermal stability (>400 °C), soluble in organic solvents. nih.gov |
| Azulene-Fluorene | 2,6- | - | - | Designed for specific electronic delocalization. nih.gov |
| Azulene-DPP | 1,3- and 4,7- | - | - | p-type or ambipolar semiconducting behavior. nih.gov |
Dendrimer Architectures:
The use of this compound in the synthesis of dendrimers is an emerging area of research. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov The synthesis of dendrimers can proceed through divergent or convergent approaches. nih.govmdpi.com
This compound can be envisioned as a building block for dendrons, the wedge-like components of dendrimers. The aldehyde group can be used in reactions to link multiple azulene units together in a branched fashion. For example, condensation reactions with multifunctional core molecules could lead to the formation of lower-generation dendrimers.
While specific examples of dendrimers synthesized directly from this compound are not prevalent in the literature, the principles of dendrimer synthesis suggest its potential. For instance, photoresponsive dendrimers containing other chromophores like azobenzene (B91143) have been successfully synthesized, indicating the feasibility of incorporating photoactive units like azulene into dendritic structures. uh.edu The unique electronic and optical properties of azulene make it an attractive candidate for creating novel dendrimers with applications in light-harvesting, sensing, or as molecular containers.
Table 2: Common Approaches in Dendrimer Synthesis
| Synthesis Approach | Description | Advantages | Disadvantages |
| Divergent | Synthesis starts from a central core and proceeds outwards by adding generations of monomers. mdpi.com | Can produce large quantities. | Prone to structural defects from incomplete reactions. mdpi.com |
| Convergent | Synthesis starts from the periphery (end groups) and builds inwards, with the final step being the attachment of dendrons to a central core. mdpi.com | High degree of structural control, easier purification. | Can be more synthetically demanding for higher generations. |
Q & A
Q. Table 1: Hazard Classification of this compound
| Hazard Type | H-Code | Description |
|---|---|---|
| Acute Toxicity | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Hazard | H335 | May cause respiratory irritation |
Basic Question: How can researchers synthesize and characterize this compound?
Methodological Answer :
Synthesis typically involves formylation reactions of azulene derivatives. To ensure reproducibility:
- Synthetic Steps : Use Vilsmeier-Haack conditions (e.g., DMF/POCl₃) for regioselective formylation at the 1-position of azulene .
- Characterization : Confirm purity and structure via:
Q. Table 2: Key Spectroscopic Data
| Technique | Expected Signal/Value | Purpose |
|---|---|---|
| -NMR | δ 9.8–10.2 (singlet, 1H) | Aldehyde proton confirmation |
| IR Spectroscopy | ~1700 cm (C=O stretch) | Carbonyl group identification |
Advanced Question: How to resolve contradictions in reported reaction yields of this compound derivatives?
Methodological Answer :
Discrepancies in yields may arise from variations in reaction conditions or analytical methods. To address this:
- Control Experiments : Replicate reported procedures while standardizing variables (e.g., catalyst loading, solvent purity) .
- Error Analysis : Quantify uncertainties in HPLC or GC-MS measurements (e.g., calibration curves, internal standards) .
- Cross-Validation : Compare results with alternative techniques (e.g., -NMR integration vs. UV-Vis quantification) .
- Computational Modeling : Use DFT calculations to assess thermodynamic feasibility of proposed reaction pathways .
Advanced Question: How to design experiments probing the electronic properties of this compound?
Methodological Answer :
The compound’s non-alternant aromatic structure makes its electronic behavior unique. Key methodologies include:
- Electrochemical Analysis : Perform cyclic voltammetry (CV) in anhydrous DMF to measure redox potentials and HOMO-LUMO gaps .
- UV-Vis-NIR Spectroscopy : Analyze absorption bands (e.g., 300–700 nm) to correlate with π→π* transitions and charge-transfer interactions .
- Theoretical Studies : Use Gaussian or ORCA software for TD-DFT simulations to predict electronic spectra and compare with experimental data .
Advanced Question: What strategies optimize catalytic reactions involving this compound?
Methodological Answer :
To enhance catalytic efficiency:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ru) and organocatalysts (e.g., proline derivatives) under inert conditions .
- Solvent Effects : Evaluate polar aprotic solvents (e.g., DCM, THF) vs. ionic liquids for stabilizing reactive intermediates .
- Kinetic Studies : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
Q. Table 3: Example Catalytic Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference Approach |
|---|---|---|---|---|
| Pd(OAc)₂ | DMF | 80 | 72 | Cross-coupling |
| L-Proline | THF | 25 | 58 | Asymmetric synthesis |
Basic Question: How to ensure reproducibility in this compound-based experiments?
Methodological Answer :
Adhere to guidelines for experimental documentation :
- Detailed Protocols : Specify stoichiometry, purification steps (e.g., column chromatography), and instrument calibration.
- Supporting Information : Include raw NMR/MS data and crystallographic files (if available) in supplementary materials .
- Peer Review : Share preprints or collaborate with independent labs for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
